Cas no 922874-68-8 (N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-phenoxybenzamide)

N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-phenoxybenzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group and linked to a 4-phenoxybenzamide moiety. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to the presence of the oxadiazole heterocycle, known for its role in drug discovery. The dimethoxyphenyl and phenoxybenzamide groups may enhance binding affinity and selectivity in biological targets. The compound is of interest for research in developing enzyme inhibitors or receptor modulators, given its structural resemblance to pharmacologically active scaffolds. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in organic and pharmaceutical chemistry.
N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-phenoxybenzamide structure
922874-68-8 structure
Product Name:N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-phenoxybenzamide
CAS No:922874-68-8
MF:C23H19N3O5
MW:417.414065599442
CID:5496875
Update Time:2025-10-29

N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-phenoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
    • N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-phenoxybenzamide
    • Inchi: 1S/C23H19N3O5/c1-28-19-13-10-16(14-20(19)29-2)22-25-26-23(31-22)24-21(27)15-8-11-18(12-9-15)30-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,24,26,27)
    • InChI Key: BIYHVQQCZUMBII-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=C(OC)C(OC)=C2)O1)(=O)C1=CC=C(OC2=CC=CC=C2)C=C1

N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-phenoxybenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2767-0223-2μmol
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
922874-68-8 90%+
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F2767-0223-5μmol
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F2767-0223-1mg
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F2767-0223-2mg
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
922874-68-8 90%+
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$59.0 2023-05-16
Life Chemicals
F2767-0223-3mg
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
922874-68-8 90%+
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Life Chemicals
F2767-0223-4mg
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
922874-68-8 90%+
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Life Chemicals
F2767-0223-5mg
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
922874-68-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2767-0223-10mg
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
922874-68-8 90%+
10mg
$79.0 2023-05-16

N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-phenoxybenzamide Related Literature

Additional information on N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-phenoxybenzamide

Introduction to N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-phenoxybenzamide (CAS No. 922874-68-8)

N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-phenoxybenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 922874-68-8, represents a fusion of aromatic rings and heterocyclic structures, which are often associated with enhanced binding affinity and selectivity in drug design. The presence of multiple functional groups, including hydroxyl and amide moieties, makes this molecule a promising candidate for further investigation in medicinal chemistry.

The structural framework of N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-phenoxybenzamide consists of a benzamide core linked to a 1,3,4-oxadiazole ring, which is further substituted with a 3,4-dimethoxyphenyl group. This arrangement not only contributes to the molecule's complexity but also opens up diverse possibilities for interactions with biological targets. The benzamide moiety is particularly noteworthy as it is a well-known pharmacophore found in numerous therapeutic agents, exhibiting properties such as analgesic, anti-inflammatory, and neuroprotective effects.

In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological pathways associated with neurological disorders. The oxadiazole ring in N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-phenoxybenzamide has emerged as a key structural feature in this context. Oxadiazole derivatives are known for their ability to interact with various enzymes and receptors involved in neurotransmission. For instance, studies have shown that oxadiazole-containing compounds can exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters like serotonin and dopamine.

The dimethoxyphenyl group attached to the oxadiazole ring in N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-phenoxybenzamide is another critical feature that may contribute to its pharmacological profile. Dimethoxy-substituted aromatic rings are often found in bioactive molecules and have been shown to enhance binding affinity through hydrophobic interactions and π-stacking effects. This particular substitution pattern could potentially improve the compound's solubility and bioavailability, making it more suitable for therapeutic applications.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules to biological targets with remarkable accuracy. Molecular docking studies have been instrumental in understanding how N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-phenoxybenzamide interacts with proteins such as MAO-A and MAO-B. These studies suggest that the compound can bind to the active site of these enzymes through multiple hydrogen bonds and hydrophobic interactions. Such insights are crucial for designing molecules with improved selectivity and reduced side effects.

In addition to its potential applications in treating neurological disorders, N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-phenoxybenzamide may also have implications in other therapeutic areas. For example, its structural features could make it a valuable scaffold for developing anti-inflammatory agents. The benzamide moiety is known to possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. Furthermore, the oxadiazole ring has been reported to exhibit antioxidant activities by scavenging reactive oxygen species.

The synthesis of N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-phenoxybenzamide presents an interesting challenge due to its complex structure. However, recent developments in synthetic methodologies have made it possible to construct such molecules efficiently. For instance, multi-component reactions (MCRs) have been employed to assemble the oxadiazole ring from readily available starting materials. Additionally, palladium-catalyzed cross-coupling reactions have been utilized to introduce the phenoxy group at the appropriate position on the benzamide core.

The pharmacokinetic properties of N-\*5-(\*3,\*4\*-dimethoxyphenyl\*)-\*1,\*3,\*4\*-oxadiazol\*-2-\*-yl\*-4\*-phenoxybenzamide\* are also an important consideration in drug development. Preliminary studies suggest that this compound exhibits good oral bioavailability and moderate metabolic stability. These characteristics are favorable for achieving therapeutic levels in vivo without significant degradation by metabolic enzymes such as cytochrome P450 (CYP450). However, further investigations are needed to fully characterize its pharmacokinetic profile and identify potential drug-drug interactions.

The future direction of research on N-\*5-(\*3,\*4\*-dimethoxyphenyl\*)-\*1,\*3,\*4\*-oxadiazol\*-2-\*-yl\*-4\*-phenoxybenzamide\* will likely focus on optimizing its chemical structure for improved efficacy and safety. This may involve modifying substituents on the aromatic rings or exploring alternative heterocyclic moieties to enhance binding affinity or reduce toxicity. Additionally, preclinical studies will be essential to evaluate its potential therapeutic benefits across various disease models.

In conclusion, N-\*5-(\*3,\*4\*-dimethoxyphenyl\*)-\*1,\*3,\*4\*-oxadiazol\*-2-\*-yl\*-4\*-phenoxybenzamide* (CAS No.\*\*\*\*\*\*\*\*\*\*\*\*\*\*\ 922874\-68\-8) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated interactions with biological targets make it an attractive candidate for further development into novel therapeutic agents.\*\*\*

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